(R)-3-(4-Bromophenyl)-2-hydroxypropionic acid (R)-3-(4-Bromophenyl)-2-hydroxypropionic acid
Brand Name: Vulcanchem
CAS No.: 1141478-88-7
VCID: VC4653132
InChI: InChI=1S/C9H9BrO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1
SMILES: C1=CC(=CC=C1CC(C(=O)O)O)Br
Molecular Formula: C9H9BrO3
Molecular Weight: 245.072

(R)-3-(4-Bromophenyl)-2-hydroxypropionic acid

CAS No.: 1141478-88-7

Cat. No.: VC4653132

Molecular Formula: C9H9BrO3

Molecular Weight: 245.072

* For research use only. Not for human or veterinary use.

(R)-3-(4-Bromophenyl)-2-hydroxypropionic acid - 1141478-88-7

Specification

CAS No. 1141478-88-7
Molecular Formula C9H9BrO3
Molecular Weight 245.072
IUPAC Name (2R)-3-(4-bromophenyl)-2-hydroxypropanoic acid
Standard InChI InChI=1S/C9H9BrO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1
Standard InChI Key YVPYVGILADXNJV-MRVPVSSYSA-N
SMILES C1=CC(=CC=C1CC(C(=O)O)O)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(R)-3-(4-Bromophenyl)-2-hydroxypropionic acid features a propanoic acid backbone substituted with a hydroxyl group at the C2 position and a 4-bromophenyl group at the C3 position. The (R)-configuration at the chiral center is critical for its biological and catalytic activity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₉BrO₃
Molecular Weight245.07 g/mol
IUPAC Name(2R)-3-(4-bromophenyl)-2-hydroxypropanoic acid
SMILESC1=CC(=CC=C1CC@@HO)Br
InChIKeyYVPYVGILADXNJV-MRVPVSSYSA-N

The bromine atom at the para position of the phenyl ring enhances electronic polarization, influencing reactivity in cross-coupling reactions . The hydroxyl and carboxylic acid groups facilitate hydrogen bonding, impacting solubility and crystallization behavior .

Stereochemical Considerations

The enantiomeric purity of (R)-3-(4-bromophenyl)-2-hydroxypropionic acid is crucial for its function. The (S)-enantiomer (CAS 853908-26-6) exhibits distinct physicochemical and biological profiles, underscoring the importance of asymmetric synthesis . Industrial routes often employ chiral catalysts or enzymatic resolution to achieve >99% enantiomeric excess (e.e.) .

Synthesis and Industrial Production

Asymmetric Synthesis Methods

Two primary strategies dominate its synthesis:

  • Enantioselective Hydroboration: Palladium-catalyzed hydroboration of α,β-unsaturated esters yields the (R)-configuration with >90% e.e. .

  • Biocatalytic Reduction: Ketoreductases convert 3-(4-bromophenyl)-2-oxopropionic acid to the (R)-enantiomer in aqueous media, achieving space-time yields of 560 g/L/day .

Table 2: Comparative Synthesis Routes

MethodYield (%)e.e. (%)Advantages
Asymmetric Hydrogenation78–8595–98Scalable, minimal byproducts
Enzymatic Reduction68–72>99.9Solvent-free, high enantioselectivity

Challenges in Manufacturing

  • Byproduct Formation: Bromination of 2-methyl-2-phenylpropanoic acid may yield 3-bromophenyl isomers, necessitating costly purification .

  • Solvent Limitations: Traditional routes use halogenated solvents (e.g., CCl₄), which are environmentally hazardous . Recent advances employ water-based systems to improve sustainability .

Biological and Pharmacological Activity

Enzyme Inhibition and Receptor Interactions

The compound’s hydroxyl and carboxylic acid groups enable interactions with biological targets:

  • Anti-inflammatory Activity: Analogues like methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis .

  • Antiviral Potential: Structural similarity to AG7088, a rhinovirus protease inhibitor, suggests utility in antiviral drug design .

Pharmacokinetic Considerations

  • Metabolic Stability: The bromophenyl group resists oxidative metabolism, enhancing half-life compared to fluorophenyl analogues .

  • Bioavailability: Ester prodrugs (e.g., methyl esters) improve membrane permeability, as demonstrated in preclinical studies .

Applications in Pharmaceutical Synthesis

Chiral Building Block

(R)-3-(4-Bromophenyl)-2-hydroxypropionic acid serves as an intermediate in:

  • Fexofenadine Analogues: Bromine facilitates Suzuki-Miyaura couplings to introduce aryl groups in antihistamine synthesis .

  • Protease Inhibitors: The hydroxyl group coordinates to catalytic serine residues in enzyme-active sites .

Catalysis

The compound’s chirality enables its use in:

  • Asymmetric Aldol Reactions: As a chiral auxiliary, it induces diastereoselectivity in carbon-carbon bond formation .

  • Ligand Design: Derivatives coordinate to transition metals (e.g., Ru, Pd) in enantioselective hydrogenation .

Analytical Characterization

Spectroscopic Techniques

  • NMR: ¹H NMR (400 MHz, CDCl₃) displays distinct signals for the hydroxyl (δ 5.12 ppm) and aromatic protons (δ 7.32–7.51 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 245.07 [M+H]⁺ .

Chromatographic Methods

  • HPLC: Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers with a retention time of 12.3 min for the (R)-form .

  • X-ray Crystallography: Confirms absolute configuration via anomalous dispersion effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator